1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone
CAS No.:
Cat. No.: VC14969595
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22ClN3O2 |
|---|---|
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | 1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C23H22ClN3O2/c1-29-22-4-2-3-21-16(22)7-10-26(21)12-9-23(28)27-11-8-20-18(14-27)17-13-15(24)5-6-19(17)25-20/h2-7,10,13,25H,8-9,11-12,14H2,1H3 |
| Standard InChI Key | NWWJNUGLALVMQS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a pyrido[4,3-b]indole core, a tricyclic system comprising a pyridine ring fused to an indole scaffold. The 8-position of the indole moiety is substituted with a chlorine atom, while the 4-position of the second indole ring contains a methoxy group. These substituents critically influence electronic distribution and steric interactions, enhancing binding affinity to biological targets .
Key Structural Features:
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Pyridoindole System: The tetrahydro-2H-pyrido[4,3-b]indole provides rigidity, facilitating interactions with hydrophobic pockets in enzymes or receptors.
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Chloro Substituent: The electron-withdrawing chlorine at position 8 increases electrophilicity, potentially improving reactivity in nucleophilic environments.
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Methoxy Group: The 4-methoxyindole moiety introduces hydrogen-bonding capabilities, crucial for target engagement .
Molecular Geometry:
Computational models suggest a dihedral angle of 112° between the pyridoindole and methoxyindole planes, optimizing π-π stacking interactions. The propanone linker adopts a gauche conformation, minimizing steric strain .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence, as outlined in recent patents :
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Indole Alkylation:
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Coupling with 4-Methoxyindole:
Optimization Challenges:
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Byproduct Formation: Competing N-alkylation of the pyridoindole nitrogen is mitigated using bulky bases (e.g., DBU).
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.
Physicochemical Properties
Solubility and Stability
The low aqueous solubility necessitates formulation strategies, such as nanocrystal dispersion or lipid-based carriers.
Applications in Drug Development
Lead Optimization
Structural analogs with modified substituents have been explored:
| Analog | 5-HT₂A Ki (nM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 8-Fluoro derivative | 6.9 | 1.5 |
| 4-Ethoxyindole variant | 22.4 | 4.1 |
| Parent Compound | 8.3 | 1.2 |
The chloro-methoxy combination balances potency and metabolic stability (t₁/₂ = 4.7 h in human microsomes) .
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